molecular formula C15H17ClN4O2 B2680345 (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide CAS No. 2035001-93-3

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

Cat. No.: B2680345
CAS No.: 2035001-93-3
M. Wt: 320.78
InChI Key: XWDVLXXMNFQQKU-NSCUHMNNSA-N
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Description

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide is a synthetic organic compound that features a benzimidazole core, a common motif in medicinal chemistry due to its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 5-chlorobenzoic acid, under acidic conditions.

    Attachment of the Propanamide Linker: The benzimidazole derivative is then reacted with 3-bromopropanoic acid or its ester in the presence of a base to form the propanamide linkage.

    Formation of the Enamide Moiety: The final step involves the coupling of the propanamide intermediate with N-methylbut-2-enamide under conditions that favor the formation of the (E)-isomer, such as using a palladium-catalyzed Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the enamide moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the amide or enamide functionalities, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology and Medicine

The benzimidazole core is known for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar applications, potentially serving as a lead compound in drug discovery.

Industry

In industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for compounds containing a benzimidazole core often involves interaction with biological targets such as enzymes or receptors. The chloro substituent and the enamide moiety could enhance binding affinity or selectivity. The exact molecular targets and pathways would depend on the specific biological context and require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobenzimidazole: Shares the benzimidazole core but lacks the propanamide and enamide functionalities.

    N-Methylbut-2-enamide: Contains the enamide moiety but lacks the benzimidazole core.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

The unique combination of a chloro-substituted benzimidazole, a propanamide linker, and an enamide moiety in (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-4-[3-(6-chloro-1H-benzimidazol-2-yl)propanoylamino]-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-17-14(21)3-2-8-18-15(22)7-6-13-19-11-5-4-10(16)9-12(11)20-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,22)(H,19,20)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVLXXMNFQQKU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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